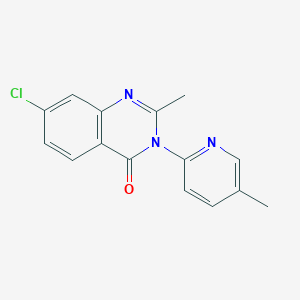

7-chloro-2-methyl-3-(5-methyl-2-pyridinyl)-4(3H)-quinazolinone

Description

The compound 7-chloro-2-methyl-3-(5-methyl-2-pyridinyl)-4(3H)-quinazolinone belongs to the 4(3H)-quinazolinone family, a class of heterocyclic compounds characterized by a fused benzene and pyrimidine ring system. Quinazolinones are renowned for their pharmacological versatility, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS)-modulating activities . The structural uniqueness of this compound lies in its substituents:

- 2-Methyl group: Modulates steric and electronic properties, influencing solubility and interaction with biological targets.

- 3-(5-Methyl-2-pyridinyl) moiety: Introduces a nitrogen-rich aromatic system, which may enhance binding to enzymes or receptors via hydrogen bonding or π-π interactions.

This compound’s synthesis likely follows established methods for 4(3H)-quinazolinones, such as cyclization of anthranilic acid derivatives or condensation reactions with amines .

Properties

IUPAC Name |

7-chloro-2-methyl-3-(5-methylpyridin-2-yl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c1-9-3-6-14(17-8-9)19-10(2)18-13-7-11(16)4-5-12(13)15(19)20/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQAVRHKIFPQKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666586 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

7-Chloro-2-methyl-3-(5-methyl-2-pyridinyl)-4(3H)-quinazolinone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and parasitology. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

- Molecular Formula : C15H12ClN3O

- Molecular Weight : 285.73 g/mol

- Boiling Point : 486.5 ± 55.0 °C (predicted)

- Density : 1.33 ± 0.1 g/cm³ (predicted)

- pKa : 3.30 .

The biological activity of this compound is primarily attributed to its ability to inhibit various protein kinases, which are crucial in signaling pathways related to cell growth and proliferation. Specifically, it has shown inhibitory effects on:

- Epidermal Growth Factor Receptor (EGFR)

- Vascular Endothelial Growth Factor Receptor (VEGFR)

- Platelet-Derived Growth Factor Receptor (PDGFR)

These receptors are often implicated in cancer progression and metastasis .

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit promising anticancer properties. In vitro studies have demonstrated:

- IC50 Values : As low as 15 nM against EGFR and other cancer cell lines such as HepG2 and A549 .

- Mechanism : The compound binds to the ATP-binding site of kinases, preventing phosphorylation and subsequent activation of downstream signaling pathways critical for tumor growth.

Case Studies

- Study on EGFR Inhibition : A study reported that the compound exhibited a strong inhibitory effect on EGFR with an IC50 of 15 nM, indicating its potential for treating cancers with EGFR overexpression .

- Antiparasitic Activity : In a model using Plasmodium berghei, the compound demonstrated a 30% reduction in parasitemia at a dosage of 40 mg/kg, showcasing its potential as an antimalarial agent .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by various substitutions on the quinazoline scaffold. Key findings include:

- Substituents at the 8-position : The introduction of polar groups enhances aqueous solubility and metabolic stability while maintaining antiparasitic activity.

- Pyridine Variants : Different pyridine substitutions have been tested, showing varied effects on potency; for instance, a methoxy group significantly improved metabolic stability .

Efficacy Against Drug Resistance

The compound has been evaluated for its activity against drug-resistant strains of cancer cells and parasites. Modifications to enhance metabolic stability have led to improved efficacy in resistant models, indicating its potential as a lead compound for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogs and Their Activities

Key Observations:

Position 7 Substitution : The 7-chloro group in the target compound distinguishes it from analogs like 6-bromo derivatives (e.g., compound in ), which exhibit anti-inflammatory properties. Chlorine’s electronegativity may enhance metabolic stability compared to bromine .

Position 3 Substitution: The 3-(5-methyl-2-pyridinyl) group contrasts with phenyl or benzylmercapto substituents in other derivatives.

Position 2 Substitution : The 2-methyl group is common in antitumor-active derivatives (e.g., compounds 1a–d in ), where it may reduce steric hindrance and improve membrane permeability.

Structure-Activity Relationships (SAR)

- Antitumor Activity : Derivatives with 2-benzylmercapto groups (e.g., compound 5 in ) show higher antitumor activity (MGI%: 19%) than alkylmercapto analogs. The target compound lacks a thiol group but includes a pyridinyl moiety, which may engage in different binding interactions.

- Anti-Inflammatory Activity : Bromine at position 6 (as in ) correlates with anti-inflammatory effects, while chlorine at position 7 may shift activity toward other pathways.

- Antibacterial Activity: Nickel phthalocyanines conjugated with 4(3H)-quinazolinone units (e.g., ) demonstrate antibacterial effects, though the target compound’s substituents suggest divergent applications.

Q & A

Q. Basic Research Focus

- Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- MIC determination : Use broth dilution methods with concentrations ranging from 1–100 µg/mL.

- Positive controls : Compare with standard antibiotics (e.g., ciprofloxacin) .

What mechanistic insights explain the antibacterial activity of quinazolinone derivatives?

Advanced Research Focus

Quinazolinones inhibit bacterial DNA gyrase or dihydrofolate reductase (DHFR). For instance, 2-(chloromethyl) derivatives disrupt enzyme-substrate binding via halogen interactions with active-site residues. Molecular docking studies (e.g., using MOE software) can model these interactions .

How can yield variations in synthetic protocols be addressed?

Advanced Research Focus

Yield discrepancies (e.g., 86% in vs. lower yields in other methods) stem from:

- Catalyst choice : CuI vs. K₂CO₃ alters reaction kinetics.

- Reaction time : Extended reflux (6–8 hours) improves completion.

- Purification : Silica gel chromatography (hexane:EtOAc gradients) enhances recovery .

What analytical methods ensure purity for pharmacological studies?

Q. Basic Research Focus

- HPLC : Use C18 columns with acetonitrile/water mobile phases (UV detection at 254 nm) .

- Melting point analysis : Compare observed values (e.g., 61–63°C) with literature data .

- TLC : Monitor reactions using silica plates and iodine visualization .

How do stability studies inform storage conditions for quinazolinone derivatives?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.